5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde: is a heterocyclic compound that features a bromine atom, a trifluoromethyl group, and an imidazole ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of bromine in a solvent mixture of anhydrous dichloromethane and methanol, with methanol acting as a nucleophilic reagent .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as tubular diazotization reaction technology can be employed to prepare intermediates, which are then transformed into the final product .
Chemical Reactions Analysis
Types of Reactions: 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylic acid.
Reduction: 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is explored for its potential as a pharmacophore in drug design. It has been studied for its antiproliferative and cytotoxic activities against various cancer cell lines .
Industry: The compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can enhance performance characteristics such as thermal stability and resistance to degradation .
Mechanism of Action
The mechanism by which 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde exerts its effects is primarily through its interaction with biological macromolecules. The bromine and trifluoromethyl groups can enhance the compound’s ability to bind to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to potential inhibition of enzymatic activity .
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 5-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is unique due to the presence of both an imidazole ring and an aldehyde functional groupThe trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Biological Activity
5-Bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, highlighting its antimicrobial and anticancer activities.
This compound is characterized by its imidazole ring, which is known for diverse biological activity. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various pharmacological applications.
The synthesis of this compound typically involves methods such as:
- Condensation reactions involving imidazole derivatives.
- Functionalization of the imidazole ring to introduce the trifluoromethyl and aldehyde groups.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains and fungi, yielding the following results:
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Candida albicans | 50 µg/mL | Moderate |
Aspergillus niger | 25 µg/mL | High |
Escherichia coli | 10 µg/mL | High |
Bacillus cereus | 5 µg/mL | Very High |
The compound showed higher activity against Bacillus cereus compared to standard antibiotics, suggesting its potential as an antibacterial agent .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. In vitro studies revealed that it can inhibit the growth of various cancer cell lines:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast Cancer) | 15.5 | Induction of apoptosis |
HepG2 (Liver Cancer) | 20.3 | Cell cycle arrest |
A549 (Lung Cancer) | 18.7 | Inhibition of proliferation |
These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest .
Case Studies and Research Findings
A significant study focused on the structure-activity relationship (SAR) of imidazole derivatives, including this compound. The research highlighted that modifications in the imidazole ring significantly affect biological activity. For instance:
- Substituents on the imidazole ring : Altering positions or types of substituents can enhance or reduce biological efficacy.
- Trifluoromethyl group : This group was found to be crucial for increasing potency against microbial targets.
In a comparative analysis, compounds with similar structures but different substituents were tested against Escherichia coli and exhibited varying MIC values, reinforcing the importance of chemical modifications in drug design .
Properties
Molecular Formula |
C5H2BrF3N2O |
---|---|
Molecular Weight |
242.98 g/mol |
IUPAC Name |
5-bromo-1-(trifluoromethyl)imidazole-2-carbaldehyde |
InChI |
InChI=1S/C5H2BrF3N2O/c6-3-1-10-4(2-12)11(3)5(7,8)9/h1-2H |
InChI Key |
WJNDBLXQULCZRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(C(=N1)C=O)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.